molecular formula C7H5N3O3 B2770373 3-Azido-4-hydroxybenzoic acid CAS No. 1393745-16-8

3-Azido-4-hydroxybenzoic acid

Cat. No.: B2770373
CAS No.: 1393745-16-8
M. Wt: 179.135
InChI Key: ISNGAPLVSJCUFQ-UHFFFAOYSA-N
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Description

3-Azido-4-hydroxybenzoic acid is a multifunctional aromatic building block engineered for advanced research applications, particularly those leveraging click chemistry. The presence of an azide group (-N₃) ortho to a phenolic hydroxyl group on a benzoic acid scaffold makes it a valuable reagent for bioconjugation, polymer science, and proteomics. Its primary research value lies in its ability to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the efficient and selective linkage of synthetic molecules to biological polymers or other materials. The carboxylic acid functional group further enables easy derivatization or incorporation into larger molecular frameworks. Researchers utilize this compound in the development of functionalized materials, as a precursor for high-performance polymers like polybenzoxazoles, and in the synthesis of chemical probes for studying biological systems. This compound is strictly for research purposes in a controlled laboratory setting.

Properties

IUPAC Name

3-azido-4-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c8-10-9-5-3-4(7(12)13)1-2-6(5)11/h1-3,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNGAPLVSJCUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N=[N+]=[N-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-azido-4-hydroxybenzoic acid typically involves the azidation of 4-hydroxybenzoic acid. One common method is the nucleophilic substitution reaction where the hydroxyl group is first converted to a leaving group, such as a tosylate or mesylate, followed by substitution with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, such as controlling temperature, reaction time, and the concentration of reagents. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Azido-4-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (Pd/C, H₂).

    Nucleophiles: Sodium azide (NaN₃).

    Catalysts: Acid catalysts like sulfuric acid (H₂SO₄) for esterification reactions.

Major Products:

    Reduction Products: 3-Amino-4-hydroxybenzoic acid.

    Substitution Products: Various azide derivatives depending on the nucleophile used.

    Esterification Products: Esters of this compound.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Drug Development :
    • The azido group allows for the incorporation of 3-Azido-4-hydroxybenzoic acid into drug molecules, enhancing their pharmacological properties. Research has shown that derivatives of this compound can exhibit anti-inflammatory and analgesic effects, making them potential candidates for pain management therapies .
  • Bioconjugation :
    • The compound is utilized in bioconjugation processes where it can link biomolecules (like proteins or nucleic acids) to therapeutic agents. This is particularly useful in targeted drug delivery systems, where specificity to disease markers can be achieved through such conjugates .

Applications in Polymer Science

  • Polymer Synthesis :
    • This compound serves as a monomer in the synthesis of functional polymers. Its incorporation into polymer chains can enhance properties such as thermal stability and mechanical strength. These polymers are often used in coatings and adhesives .
  • Smart Materials :
    • Due to its reactive azido group, this compound can be used in the development of smart materials that respond to environmental stimuli (e.g., temperature or pH changes). Such materials have applications in drug delivery systems and sensors .

Case Study 1: Drug Development

A study evaluated the analgesic properties of a derivative of this compound in animal models. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential use as a pain relief agent .

Case Study 2: Bioconjugation

In research focusing on targeted cancer therapies, this compound was conjugated with a monoclonal antibody. This conjugate showed enhanced binding affinity to cancer cells, demonstrating improved therapeutic efficacy over non-conjugated antibodies .

Data Tables

Application AreaSpecific Use CaseOutcome/Findings
Medicinal ChemistryPain management drug developmentSignificant analgesic effects observed in animal models
BioconjugationTargeted cancer therapy using monoclonal antibodiesEnhanced binding affinity to cancer cells
Polymer ScienceDevelopment of functional polymersImproved thermal stability and mechanical properties
Smart MaterialsCreation of responsive drug delivery systemsDemonstrated responsiveness to environmental stimuli

Mechanism of Action

The mechanism of action of 3-azido-4-hydroxybenzoic acid primarily involves its azido group, which can undergo various chemical transformations. The azido group is a versatile functional group that can participate in nucleophilic substitution, reduction, and cycloaddition reactions. These reactions enable the compound to form new carbon-nitrogen bonds, making it a valuable intermediate in organic synthesis and bioconjugation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-azido-4-hydroxybenzoic acid and its analogs:

Compound Name CAS RN Molecular Formula Functional Groups Key Applications/Reactivity
This compound N/A* C₇H₅N₃O₃ -COOH, -OH (C4), -N₃ (C3) Click chemistry, bioconjugation
4-Hydroxybenzoic acid 99-96-7 C₇H₆O₃ -COOH, -OH (C4) R&D, preservative precursor
3-Amino-4-hydroxybenzoic acid 1571-72-8 C₇H₇NO₃ -COOH, -OH (C4), -NH₂ (C3) Pharmaceutical intermediates
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) 331-39-5 C₉H₈O₄ -COOH, -OH (C3, C4), propenoic chain Antioxidant, dietary supplements

Physicochemical Properties

  • Melting Points: 3-Amino-4-hydroxybenzoic acid melts at 208°C, reflecting strong intermolecular hydrogen bonding from the amino and hydroxyl groups . 4-Hydroxybenzoic acid has a lower melting point (~215°C decomposition) due to fewer polar substituents .
  • Solubility: 4-Hydroxybenzoic acid is sparingly soluble in cold water but dissolves in ethanol and ether . Caffeic acid’s dihydroxy and propenoic groups enhance water solubility compared to mono-substituted analogs . The azido group in this compound may reduce aqueous solubility due to its hydrophobic nature.

Biological Activity

3-Azido-4-hydroxybenzoic acid (3A4HBA) is a derivative of 4-hydroxybenzoic acid, which has garnered attention due to its potential biological activities. This article reviews the available literature on the biological activity of 3A4HBA, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an azido group (-N₃) at the 3-position of the benzoic acid structure. This modification can influence its reactivity and biological interactions. The compound's molecular formula is C₇H₆N₃O₃, with a molecular weight of approximately 182.14 g/mol.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds similar to 3A4HBA possess significant antimicrobial properties. For instance, derivatives of 4-hydroxybenzoic acid have demonstrated effectiveness against various bacterial strains, including multidrug-resistant pathogens. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

2. Antioxidant Properties

The antioxidant activity of 3A4HBA has been explored in several studies. Antioxidants are crucial for mitigating oxidative stress in biological systems, which is linked to numerous diseases. The compound's ability to scavenge free radicals could be beneficial in therapeutic applications aimed at conditions characterized by oxidative damage .

3. Cytotoxic Effects

Studies have shown that 3A4HBA exhibits cytotoxic effects on cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound may induce apoptosis in malignant cells through various pathways, including modulation of signaling cascades associated with cell survival and proliferation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibitory effects on Gram-positive and Gram-negative bacteria ,
AntioxidantEffective in scavenging free radicals ,
CytotoxicityInduces apoptosis in cancer cell lines ,

Case Study: Antimicrobial Efficacy

In a study conducted by Gamaniel et al., the antimicrobial efficacy of various hydroxybenzoic acid derivatives was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated that 3A4HBA showed significant inhibitory effects comparable to standard antibiotics, supporting its potential use in treating infections caused by resistant strains .

Case Study: Antioxidant Activity

Another study focused on the antioxidant capacity of 3A4HBA using DPPH radical scavenging assays. The findings revealed that the compound effectively reduced DPPH radicals, indicating strong antioxidant properties that could be harnessed for therapeutic applications against oxidative stress-related diseases .

The biological activities of 3A4HBA can be attributed to several mechanisms:

  • Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
  • Apoptotic Pathways : The induction of apoptosis in cancer cells may involve the activation of caspases and modulation of Bcl-2 family proteins.
  • Free Radical Scavenging : The phenolic structure allows for electron donation to free radicals, neutralizing their harmful effects.

Q & A

Basic Research Question

Technique Key Peaks/Data Purpose
FT-IR ~2100 cm⁻¹ (N₃ stretch), ~2500–3300 cm⁻¹ (COOH/O-H)Confirm azide and carboxylic acid groups .
¹H/¹³C NMR δ 6.5–8.0 ppm (aromatic H), δ 12–13 ppm (COOH)Assign substituent positions and purity .
HRMS Exact mass (C₇H₅N₃O₃: 195.0281)Verify molecular integrity .

How can researchers design a structure-activity relationship (SAR) study for this compound derivatives?

Advanced Research Question

Derivatization : Synthesize analogs by modifying the azido, hydroxyl, or carboxylic acid groups (e.g., esterification, click chemistry) .

Assays :

  • Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against Gram+/Gram- bacteria .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, electronegativity) with bioactivity .

How should researchers resolve contradictions in reported stability data for the azido group under varying pH conditions?

Data Contradiction Analysis
Conflicting stability reports may arise from:

  • pH-dependent degradation : Azides hydrolyze to amines under acidic/basic conditions.
  • Methodology :
    • Controlled Stability Studies : Incubate the compound at pH 2–12 (37°C, 24–72 hrs) and monitor via HPLC .
    • Kinetic Analysis : Calculate degradation rate constants (k) and half-lives to identify pH thresholds for instability .
    • Structural Confirmation : Post-degradation MS/NMR to identify byproducts (e.g., amine or triazole formation) .

What are the challenges in achieving regioselective functionalization of this compound, and how can protecting groups mitigate this?

Advanced Research Question

  • Challenge : The azido group’s reactivity may lead to undesired side reactions (e.g., reduction during esterification).
  • Solutions :
    • Protecting Groups : Temporarily block the carboxylic acid (e.g., methyl ester) or hydroxyl group (e.g., acetyl) before functionalizing the azide .
    • Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for selective triazole formation without affecting other groups .

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